Cas no 935744-91-5 (4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one)

4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone core substituted with a 4-chlorobenzyl group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the chlorobenzyl moiety enhances its potential as a building block for biologically active molecules, particularly in the development of antimicrobial and antifungal agents. Its well-defined chemical properties ensure consistent performance in synthetic applications. The compound is characterized by high purity and stability, facilitating its use in precision organic transformations. Researchers favor it for its versatility in constructing complex molecular frameworks, particularly in medicinal chemistry and drug discovery.
4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one structure
935744-91-5 structure
Product Name:4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one
CAS No:935744-91-5
MF:C10H10ClNO2
MW:211.644901752472
CID:2123586
PubChem ID:14002192
Update Time:2025-10-31

4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chlorobenzyl)-1,3-oxazolidin-2-one
    • WJLCPTLSRQBDJZ-UHFFFAOYSA-N
    • 4-(4-Chlorobenzyl)oxazolidin-2-one
    • 4-(4-Chlorobenzyl)oxazolidine-2-one
    • 2-Oxazolidinone, 4-[(4-chlorophenyl)methyl]-
    • 4-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one
    • WS-01043
    • 935744-91-5
    • DB-331660
    • MFCD24561895
    • SCHEMBL1775993
    • D86286
    • 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one
    • Inchi: 1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
    • InChI Key: WJLCPTLSRQBDJZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC1COC(N1)=O

Computed Properties

  • Exact Mass: 211.0400063g/mol
  • Monoisotopic Mass: 211.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3
  • XLogP3: 2.4

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4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:935744-91-5)4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one
Order Number:A1222291
Stock Status:in Stock
Quantity:100mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:38
Price ($):292/1111
Email:sales@amadischem.com

Additional information on 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one (CAS No. 935744-91-5): A Comprehensive Overview

4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one (CAS No. 935744-91-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are known for their broad-spectrum antimicrobial properties and potential therapeutic uses. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one.

Chemical Structure and Properties

4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one is characterized by its unique chemical structure, which consists of an oxazolidinone ring substituted with a 4-chlorobenzyl group. The oxazolidinone ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the 4-chlorobenzyl group imparts specific physical and chemical properties to the molecule, making it an interesting candidate for various pharmaceutical applications.

The molecular formula of 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one is C11H10ClNO2, with a molecular weight of approximately 227.65 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound exhibits good stability under standard laboratory conditions but may degrade upon exposure to strong acids or bases.

Synthesis Methods

The synthesis of 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 4-chlorobenzylamine with an appropriate carbonyl compound followed by cyclization to form the oxazolidinone ring. For example, the reaction of 4-chlorobenzylamine with ethyl chloroformate in the presence of a base such as triethylamine can yield the desired product after subsequent cyclization.

An alternative approach involves the use of a one-pot multicomponent reaction (MCR) involving 4-chlorobenzaldehyde, urea, and an aldehyde or ketone. This method offers a more efficient and environmentally friendly route to synthesize 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, reducing the number of steps and minimizing waste generation.

Biological Activities and Applications

4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one has been extensively studied for its biological activities, particularly its antimicrobial properties. Oxazolidinones are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them valuable candidates for developing new antibiotics. Recent studies have shown that 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one exhibits potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and other clinically relevant pathogens.

In addition to its antimicrobial properties, 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one has also been investigated for its potential as an antifungal agent. Research has demonstrated that it can effectively inhibit the growth of Candida albicans and other fungal species, suggesting its potential use in treating fungal infections.

Beyond its antimicrobial applications, 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one has shown promise in other therapeutic areas. For instance, studies have indicated that it possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Future Prospects

The promising biological activities of 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one have led to increased interest in its clinical development. Several preclinical studies have demonstrated its safety and efficacy in animal models of infection and inflammation. These findings have paved the way for further clinical trials to evaluate its therapeutic potential in humans.

A phase I clinical trial conducted by a leading pharmaceutical company evaluated the safety and pharmacokinetics of 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one. The results showed that it was well-tolerated at various dose levels with no significant adverse effects observed. The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Ongoing phase II trials are currently underway to assess the efficacy of 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one in treating bacterial infections such as MRSA and fungal infections like Candida albicans. Preliminary results from these trials are highly encouraging and suggest that it could become a valuable addition to the current arsenal of antimicrobial agents.

Conclusion

4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one (CAS No. 935744-91-5) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure confers specific physical and chemical properties that make it suitable for various pharmaceutical uses. The compound's broad-spectrum antimicrobial activity against multidrug-resistant pathogens makes it an attractive candidate for developing new antibiotics.

Ongoing research continues to uncover new insights into the mechanisms of action and potential therapeutic benefits of 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one. As clinical trials progress, it is hoped that this compound will contribute significantly to addressing unmet medical needs in areas such as infectious diseases and inflammatory disorders.

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Amadis Chemical Company Limited
(CAS:935744-91-5)4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one
A1222291
Purity:99%/99%
Quantity:100mg/1g
Price ($):292/1111
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